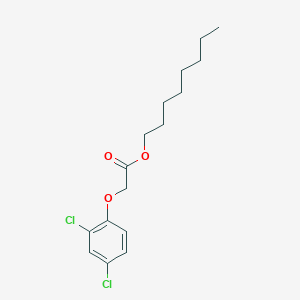

Octyl (2,4-dichlorophenoxy)acetate

Description

Overview of Phenoxyacetic Acid Herbicides and Octyl (2,4-dichlorophenoxy)acetate within the Class

Phenoxyacetic acid herbicides are a significant class of organic compounds widely utilized for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. unl.edunih.gov These herbicides are structurally similar to the natural plant hormone auxin (indole-3-acetic acid or IAA), and they function by mimicking its effects, leading to uncontrolled and disorganized growth in susceptible plants that ultimately results in their death. unl.edubioone.orgnufarm.com The phenoxy herbicide family includes several key chemical groups, with 2,4-dichlorophenoxyacetic acid (2,4-D) being one of the most prominent and widely used members. unl.edunies.go.jp

This compound is an ester derivative of 2,4-D. herts.ac.uknist.gov Specifically, it is the 2-octyl ester of (2,4-dichlorophenoxy)acetic acid. nist.gov This chemical modification, the addition of an octyl group through an ester linkage, alters the physicochemical properties of the parent acid, 2,4-D. While data specifically for the octyl ester is limited, it is recognized as a member of the 2,4-dichlorophenoxyacetic acid compound family and functions as a selective, systemic herbicide. herts.ac.uk Like other phenoxy herbicides, it is absorbed through the roots and leaves and acts as a synthetic auxin, causing uncontrolled cell division and damage to the vascular tissue of target weeds. nufarm.comherts.ac.uk

Historical Context of Auxinic Herbicide Development and Research Trajectories

The development of auxinic herbicides marks a pivotal moment in the history of agriculture and weed management. These were among the first selective organic herbicides to be discovered, a feat achieved independently by scientists in both the United Kingdom and the United States during the 1940s. unl.eduunl.edu The discovery of 2,4-D and MCPA during World War II, and their subsequent commercialization, revolutionized agricultural production worldwide by providing an effective means to control broadleaf weeds in cereal crops. bioone.orgwikipedia.org

The term "auxin" itself was first coined by Frits Went in 1926 to describe the substance responsible for the bending of oat coleoptiles toward light, which was later identified as indole-3-acetic acid (IAA). unl.edu The realization that synthetic compounds could mimic the physiological effects of this natural plant hormone at much higher concentrations, leading to herbicidal action, was the scientific breakthrough that paved the way for the development of the entire class of auxinic herbicides. bioone.orgwikipedia.org Early research focused on structure-activity relationships, seeking to understand how modifications to the chemical structure of these compounds influenced their herbicidal efficacy. bioone.org Over the decades, research has continued to delve into the precise mode of action of auxinic herbicides, with recent discoveries identifying the receptors for auxin binding and the subsequent biochemical and physiological responses in plants. bioone.orgresearchgate.net Despite over sixty years of extensive use, the exact mechanisms underlying their herbicidal activity are still not completely understood, making it an active area of research. bioone.orgresearchgate.net

Contemporary Research Significance and Rationale for Studying this compound

The study of phenoxyacetic acid herbicides, including esters like this compound, remains highly relevant in contemporary agricultural science. A primary driver for this continued research is the growing issue of herbicide resistance in weeds. nufarm.com While the incidence of resistance to auxinic herbicides has been relatively low compared to other herbicide classes, a steady increase in resistant weed biotypes has been observed since the 1980s. bioone.orgresearchgate.net Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies.

Furthermore, the environmental fate and behavior of different formulations of phenoxy herbicides are of ongoing interest. Esters, such as the octyl ester of 2,4-D, have different properties compared to the parent acid or its salt formulations, which can affect their persistence, mobility, and potential for off-target movement. cdc.gov Research into the biological activity and environmental impact of these various forms is essential for refining their use and minimizing any unintended consequences. nih.gov The development of new analytical methods, such as those that improve sampling efficiency and data quality for phenoxy herbicides in water, also contributes to a better understanding of their environmental presence. alsglobal.com The continued investment by companies in a wide portfolio of phenoxy active ingredients, including various esters, underscores their ongoing importance in global agriculture and the need for continued research to optimize their use. nufarm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2O3/c1-2-3-4-5-6-7-10-20-16(19)12-21-15-9-8-13(17)11-14(15)18/h8-9,11H,2-7,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEDKKSQRXHXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172877 | |

| Record name | 2,4-D-octyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-44-5 | |

| Record name | 2,4-D octyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-octyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D Octyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-octyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl (2,4-dichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-OCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC48Z1B15S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Formulation Research

Synthetic Pathways for Octyl (2,4-dichlorophenoxy)acetate

The industrial production of this compound, a significant herbicide, relies on well-established chemical synthesis routes. The primary method involves the esterification of its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), with an octyl alcohol. Research has focused on optimizing these pathways to improve yield, purity, and environmental footprint.

The core synthesis of this compound is achieved through the esterification of 2,4-Dichlorophenoxyacetic acid with an alcohol containing eight carbon atoms, such as 1-octanol (B28484) or isooctyl alcohol. google.comwikipedia.org This reaction is typically catalyzed by an acid.

Conventional methods have employed catalysts like sulfuric acid, with toluene (B28343) used as a solvent to remove the water generated during the reaction via azeotropic distillation. google.com However, this approach necessitates significant post-reaction processing, including extensive water washing to remove the high-boiling-point sulfuric acid catalyst, which generates considerable wastewater. google.com

Methodological innovations have sought to streamline this process. One improved method involves using hydrochloric acid as a catalyst. google.com This approach, combined with water separation under reduced pressure, offers a more efficient process. The endpoint of the reaction can be precisely determined by monitoring the remaining 2,4-Dichlorophenoxyacetic acid content. google.com

Further research has explored alternative catalysts and reaction conditions. Boron trifluoride (BF3) in an alcohol reagent has been shown to effectively catalyze the esterification of 2,4-D, achieving high yields of approximately 95% for n-octyl esters after a short reaction time. sci-hub.st Another innovative "one-kettle" method allows for the direct production of the 2,4-D ester from phenoxyacetic acid without separating the intermediate 2,4-D acid. google.com This process involves reacting phenoxyacetic acid with chlorine in an alcohol solvent (such as octanol) in the presence of phenothiazine (B1677639) and dimethylamino pyridine (B92270) as catalysts. google.com

Table 1: Comparison of Catalysts in Esterification of 2,4-D

| Catalyst System | Key Features | Reported Yield | Source |

|---|---|---|---|

| Sulfuric Acid / Toluene | Conventional method; requires azeotropic distillation and extensive washing. | Not specified | google.com |

| Hydrochloric Acid | Improved method; involves reduced pressure water separation. | Not specified | google.com |

| Boron Trifluoride (BF3)/Alcohol Reagent | Rapid reaction (10 minutes reflux). | ~95% (for n-octyl ester) | sci-hub.st |

| Phenothiazine / Dimethylamino pyridine | "One-kettle" synthesis from phenoxyacetic acid and alcohol. | Not specified | google.com |

The essential precursor for producing this compound is 2,4-Dichlorophenoxyacetic acid (2,4-D). who.int There are two primary commercial routes for the synthesis of 2,4-D. who.intresearchgate.net

Condensation then Chlorination : This process begins with the condensation of phenol (B47542) and chloroacetic acid under alkaline conditions to form phenoxyacetic acid. google.comwho.intgoogle.com The resulting phenoxyacetic acid is then chlorinated to produce 2,4-D. who.intgoogle.com Innovations in this route include the use of an iron phthalocyanine (B1677752) catalyst during the chlorination step, which is reported to result in a high-quality product with high yield and purity. google.com

Chlorination then Condensation : In this alternative pathway, phenol is first chlorinated to produce the intermediate 2,4-dichlorophenol (B122985). who.intresearchgate.net This intermediate is subsequently condensed with chloroacetic acid (or its sodium salt) to yield 2,4-D. who.intwipo.int A recent patent describes a process where sodium 2,4-dichlorophenoxide and sodium chloroacetate (B1199739) are reacted in an aqueous solution with a Na₂O/SiO₂ catalyst, which improves the conversion rate and product yield under mild conditions. wipo.int

Table 2: Primary Synthesis Routes for 2,4-Dichlorophenoxyacetic Acid

| Synthesis Route | Initial Reactants | Intermediate Compound | Final Step | Source |

|---|---|---|---|---|

| Route 1 | Phenol, Chloroacetic Acid | Phenoxyacetic Acid | Chlorination | who.intgoogle.com |

| Route 2 | Phenol, Chlorine | 2,4-Dichlorophenol | Condensation with Chloroacetic Acid | who.intresearchgate.netwipo.int |

Development of Advanced Formulation Technologies

To enhance its application, this compound is formulated into various delivery systems. Research has focused on creating stable emulsions and novel controlled-release systems using nanotechnology to improve performance.

This compound is commonly formulated as an Emulsifiable Concentrate (EC). nouryon.com ECs are solutions of the active ingredient in a solvent, combined with a system of emulsifiers. Upon dilution with water, they spontaneously form a stable oil-in-water emulsion. nouryon.com

The preparation of an EC formulation involves dissolving the 2,4-D ester in a suitable solvent, often an aromatic solvent due to its high solvency power, and then adding the emulsifier system while stirring. nouryon.com An efficient emulsion requires a blend of nonionic and anionic surfactants. For an isooctyl ester of 2,4-D, a typical formulation might include a combination of castor oil ethoxylates and dodecylbenzene (B1670861) sulphonate salts as emulsifiers. nouryon.com

A sample formulation for a 2,4-D isooctyl ester EC is provided below:

Table 3: Example Emulsifiable Concentrate (EC) Formulation for 2,4-D Isooctyl Ester

| Component | Concentration / Type | Purpose | Source |

|---|---|---|---|

| 2,4-D Isooctyl Ester | 660 g/l (a.e.) | Active Ingredient | nouryon.com |

| Ethylan 992 | 38 g/l | Emulsifier (Nonionic) | nouryon.com |

| Witconate P1460EH | 58 g/l | Emulsifier (Anionic) | nouryon.com |

| Solvent (e.g., Xylene) | Up to 1 liter | Solvent | nouryon.com |

Advanced research is exploring the use of nanohybrid materials for the controlled release of herbicides like 2,4-D and its derivatives. Zinc Layered Hydroxide (B78521) (ZLH) has emerged as a promising host material for these applications. researchgate.netjtpp.org.my ZLH consists of brucite-like layers with exchangeable anions in the interlayer space, which can be replaced by active agent anions. researchgate.netwu.ac.th

The synthesis of a 2,4-dichlorophenoxy acetate (B1210297)–zinc layered hydroxide (2,4-D-ZLH) nanohybrid has been successfully achieved through a direct reaction method. researchgate.net This involves reacting zinc oxide (ZnO) directly with an aqueous solution of 2,4-D. The process is considered simple and avoids the need for a separate ion exchange step. researchgate.net

Characterization of these nanohybrids is crucial to confirm successful intercalation and determine their properties.

Powder X-ray Diffraction (PXRD) is used to verify the formation of a layered structure. Successful intercalation of the 2,4-D anion into the ZLH interlayers is indicated by an increase in the basal spacing of the material, with reported values around 25.2 Å. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) confirms the presence of both the ZLH inorganic host and the organic 2,4-D guest anion by identifying the characteristic vibrational bands of their respective functional groups. researchgate.net

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the nanohybrid, showing that the intercalated organic moiety is generally more stable than its salt form. researchgate.net

These ZLH-nanohybrid formulations are designed to release the active agent slowly over time, which can lead to more efficient use and a reduction in environmental impact. jtpp.org.my

Table 4: Characterization of 2,4-D-Zinc Layered Hydroxide (ZLH) Nanohybrid

| Analytical Technique | Finding | Significance | Source |

|---|---|---|---|

| Powder X-ray Diffraction (PXRD) | Well-ordered layered structure with a basal spacing of ~25.2 Å. | Confirms the successful intercalation of the 2,4-D anion between the ZLH layers. | researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of vibrational bands from both ZLH and 2,4-D functional groups. | Validates the incorporation of the herbicide into the nanohybrid structure. | researchgate.net |

| Elemental Analysis (CHNS) | Quantifies the percentage of the organic guest in the nanohybrid. | Determines the loading capacity of the active ingredient. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Increased thermal stability of the intercalated 2,4-D compared to its salt form. | Indicates strong host-guest interactions within the nanohybrid. | researchgate.net |

Environmental Transport, Distribution, and Transformation Studies

Hydrolytic Transformation of Octyl (2,4-dichlorophenoxy)acetate

Hydrolysis is a primary pathway for the transformation of this compound in aqueous environments. This process involves the cleavage of the ester bond, leading to the formation of the parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D), and octanol. The rate and mechanism of this transformation are influenced by various environmental factors.

The hydrolysis of this compound to 2,4-Dichlorophenoxyacetic acid is a well-documented process for 2,4-D esters. In general, these esters undergo hydrolysis, with the rate being significantly dependent on the structure of the ester. Studies have shown that esters with ether linkages near the carboxyl group tend to hydrolyze more rapidly than those with hydrocarbon chains nih.gov.

In soil and water, the ethylhexyl form of 2,4-D, a similar long-chain ester, is rapidly hydrolyzed to form the 2,4-D acid wikipedia.org. This rapid conversion is a key step in the environmental degradation of these compounds. The hydrolysis of the iso-octyl ester of 2,4-D has also been noted to be very rapid in alkaline solutions capes.gov.br.

Interactive Data Table: Hydrolysis Half-life of 2,4-D Esters

| 2,4-D Ester | Medium | pH | Temperature (°C) | Half-life | Reference |

| 2-Octyl ester | Aqueous solution | 9 | 28 | 37 hours | rsc.org |

| Iso-octyl ester | 0.1 N Sodium Hydroxide (B78521) | - | - | >50% hydrolysis | capes.gov.br |

| Ethylhexyl ester | Natural river water | - | 25 | 6.2 hours | rsc.org |

| Ethylhexyl ester | Silty clay soil slurry | - | 25 | 1.25 hours | rsc.org |

| Ethylhexyl ester | Sandy loam soil slurry | - | 25 | 1.45 hours | rsc.org |

The rate of hydrolysis of 2,4-D esters is significantly influenced by environmental parameters, most notably pH and temperature. Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline water researchgate.net.

The hydrolysis of 2,4-D esters is strongly pH-dependent, with significantly faster degradation observed in basic (alkaline) water compared to acidic or neutral conditions rsc.org. This suggests that hydrolysis is a major degradation pathway for these esters in natural waters, which are often slightly alkaline. For instance, the hydrolysis half-life of 2,4-D esters in aqueous solutions at pH 9 is considerably shorter than at lower pH values rsc.org. The hydrolysis of the ethylhexyl ester of 2,4-D was found to be slow at pH 5 and moderate at pH 7, while it degraded rapidly at pH 9 rsc.org.

Temperature also plays a crucial role in the kinetics of hydrolysis. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis researchgate.net. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. While specific quantitative data on the temperature dependence of this compound hydrolysis is limited, studies on other esters like ethyl acetate (B1210297) have demonstrated a clear correlation between increasing temperature and a higher reaction rate constant dergipark.org.traustinpublishinggroup.com.

Phototransformation Processes in Environmental Matrices

Phototransformation, or photolysis, is another significant degradation pathway for this compound, particularly in the presence of sunlight. This process involves the breakdown of the molecule upon absorption of light energy.

Direct photolysis of 2,4-D esters in water is generally considered a slow process nih.gov. However, the presence of photosensitizers in natural waters can accelerate this degradation. The primary transformation during aqueous photolysis is the cleavage of the ester bond, yielding 2,4-Dichlorophenoxyacetic acid. Further degradation of the 2,4-D molecule can then occur.

Studies on the photolysis of the n-butyl ester of 2,4-D have shown that dechlorination at the ortho position can occur, along with ether bond cleavage to produce chlorophenols researchgate.net.

The photodegradation of 2,4-D esters can lead to the formation of several by-products. For the ethyl ester of 2,4-D, major photoproducts identified on soil surfaces include 2,4-dichlorophenoxyacetic acid, 2,4-dichlorophenoxyacetylchloride, and 2,4-dichlorophenol (B122985) researchgate.net.

A study on the photolysis of 2,4-D ethylhexyl ester identified the major degradation products as 2,4-D and 2,4-dichlorophenol. rsc.org A minor but notable by-product was also identified as 2-ethylhexyl-4-chlorophenoxyacetate, indicating that dechlorination of the aromatic ring can occur during photolysis rsc.org. The formation of 1,2,4-benzenetriol (B23740) has also been reported as a major photodegradation product of the parent 2,4-D acid juniperpublishers.comresearchgate.net.

The efficiency of photodegradation is highly dependent on the nature of the light exposure and the presence of catalytic systems.

UV Irradiation: The use of high-intensity UV light significantly enhances the degradation of 2,4-D researchgate.net. The degradation of the parent 2,4-D acid follows pseudo-first-order kinetics under UV irradiation, and the process can lead to complete mineralization of the compound mdpi.com.

Iron-Mediated Oxidation: The presence of iron ions, particularly in combination with hydrogen peroxide (a Fenton-like system) and UV light, can dramatically increase the degradation rate of 2,4-D researchgate.net. In such systems, highly reactive hydroxyl radicals are generated, which are potent oxidizing agents that can effectively break down the organic molecule juniperpublishers.com.

Photocatalysts: Various photocatalysts have been shown to be effective in degrading 2,4-D and its derivatives.

Titanium dioxide (TiO2): TiO2 is a widely studied photocatalyst for the degradation of 2,4-D. When irradiated with UV light, TiO2 generates electron-hole pairs that lead to the formation of reactive oxygen species, which in turn degrade the herbicide rsc.orgmdpi.comnih.gov.

Cerium dioxide (CeO2): Sulfated CeO2 materials have demonstrated high photocatalytic activity in the degradation of 2,4-D under UV radiation juniperpublishers.commdpi.com. The sulfate (B86663) groups can act as traps for photogenerated electrons, reducing recombination and enhancing the availability of holes for the degradation reaction juniperpublishers.commdpi.com.

Other Metal-Based Catalysts: Noble metals such as Rhodium (Rh) and Platinum (Pt) supported on TiO2 have shown high efficiency in the mineralization of 2,4-D rsc.orgnih.gov. Iron-based catalysts, such as Fe/ZrO2, have also exhibited good photoactivity for the degradation of 2,4-D mdpi.com.

Interactive Data Table: Photocatalytic Degradation of 2,4-D

| Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

| 1.0SO₄²⁻/CeO₂ | UV (254 nm) | 95 | 180 | juniperpublishers.commdpi.com |

| Rh/TiO₂ | UV | 98.3 | - | rsc.orgnih.gov |

| Pt/TiO₂ | UV | 99.0 | - | rsc.orgnih.gov |

Microbial Biodegradation Pathways

Microbial degradation is the primary mechanism for the breakdown of 2,4-D in the environment. nih.gov This process is considered an environmentally sustainable and efficient method for remediating contamination from this class of herbicides. nih.govscielo.br

The degradation of 2,4-D in both soil and aquatic ecosystems is primarily a biological process driven by a diverse array of microorganisms. nih.gov In soil, microbes are the main drivers of 2,4-D transformation. nih.gov The process begins with the transport of the herbicide molecule across the microbial cell membrane, followed by enzymatic metabolism. nih.gov Microorganisms produce specific enzymes that catalyze the breakdown of 2,4-D through biochemical pathways like oxidation and hydrolysis. nih.gov

In aquatic environments, degradation can occur through both aerobic and anaerobic pathways. youtube.com Aerobic degradation is significantly faster, with studies showing half-lives of around 15 days in the presence of oxygen, compared to as long as 312 days in anoxic conditions. youtube.com Sediment microbial communities are instrumental in the degradation process at the sediment-water interface. youtube.com The ability of microbial communities to degrade 2,4-D is widespread globally. nih.gov Even in extreme environments like the Greenland ice sheet, microbial communities have demonstrated the capability to mineralize 2,4-D, albeit at a much slower rate due to low temperatures. nih.gov

Numerous microbial strains capable of utilizing 2,4-D as a source of carbon and energy have been isolated from contaminated environments. scielo.br The ability to degrade this relatively complex chemical structure is widespread among various environmental microorganisms. scielo.br Many of these strains exhibit robust degradation properties across a wide pH spectrum. nih.gov

Key bacterial genera known for 2,4-D degradation include Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, and Ochrobactrum. nih.gov The bacterium Cupriavidus necator JMP134 (previously classified as Ralstonia eutropha, Wautersia eutropha, and Alcaligenes eutrophus) is one of the most extensively studied organisms for its 2,4-D degradation pathway. nih.govresearchgate.netresearchgate.net Other identified bacterial degraders include Acinetobacter sp., Stenotrophomonas maltophilia, Flavobacterium sp., and Serratia marcescens. scielo.br Fungal species, such as those from the genera Mortierella, Umbelopsis, and Penicillium, have also been identified as capable of degrading 2,4-D. nih.govscielo.br

| Microbial Genus/Species | Environment of Isolation | Key Findings |

|---|---|---|

| Cupriavidus necator JMP134 (Ralstonia eutropha) | Soil | Extensively studied model organism; possesses the tfd gene cluster for 2,4-D degradation. nih.govresearchgate.net |

| Pseudomonas spp. | Soil | Common 2,4-D degrading bacteria. nih.govnih.gov |

| Acinetobacter sp. | Contaminated Soil | Identified as a potent 2,4-D degrading agent. scielo.br |

| Serratia marcescens | Contaminated Soil | First-time report of 2,4-D degradation capability in this species from Brazilian soil. scielo.br |

| Penicillium sp. | Contaminated Soil | A fungal species reported to degrade 2,4-D. scielo.br |

| Sphingomonas histidinilytica | Herbicide-contaminated soil | Isolated from enrichment cultures and shown to possess key degradation genes. frontiersin.org |

| Bordetella petrii | Herbicide-contaminated soil | Isolated from enrichment cultures and shown to possess key degradation genes. frontiersin.org |

| Mortierella sp. | Soil | A fungal genus known to be involved in 2,4-D biodegradation. nih.gov |

The aerobic biodegradation pathway of 2,4-D is well-elucidated, particularly in Cupriavidus necator JMP134, and involves a series of enzymatic reactions encoded by the tfd genes. researchgate.netresearchgate.net

Side-Chain Cleavage : The process is initiated by the cleavage of the ether bond of the acetate side chain. This reaction is catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. nih.govresearchgate.netresearchgate.net This initial, rate-limiting step converts 2,4-D into the intermediate 2,4-dichlorophenol (2,4-DCP). researchgate.netresearchgate.net

Hydroxylation and Dechlorination : The resulting 2,4-DCP is then hydroxylated by the enzyme 2,4-DCP hydroxylase (encoded by tfdB), which forms 3,5-dichlorocatechol (B76880). nih.govresearchgate.net

Aromatic Ring Fission : The aromatic ring of 3,5-dichlorocatechol is subsequently cleaved. This ortho cleavage is catalyzed by chlorocatechol 1,2-dioxygenase (encoded by tfdC), yielding 2,4-dichloro-cis,cis-muconate. nih.govresearchgate.net

Further Degradation : The pathway continues with the conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone by chloromuconate cycloisomerase (tfdD), then to 2-chloromaleylacetate (B1243639) by chlorodienelactone hydrolase (tfdE), and finally to intermediates of the tricarboxylic acid (TCA) cycle by reductases encoded by tfdF. nih.govresearchgate.net

An alternative pathway observed in some bacteria, like Azotobacter chroococcum, involves reductive dehalogenation at the 2-position as an initial step, before the removal of the side chain, leading to the formation of 4-chlorophenoxyacetic acid. ethz.ch

| Enzyme (Gene) | Reaction Catalyzed | Step in Pathway |

|---|---|---|

| α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | Cleavage of the ether side chain of 2,4-D to form 2,4-dichlorophenol. nih.govresearchgate.net | 1. Side-Chain Cleavage |

| 2,4-DCP hydroxylase (TfdB) | Hydroxylation of 2,4-dichlorophenol to form 3,5-dichlorocatechol. nih.govresearchgate.net | 2. Hydroxylation |

| Chlorocatechol 1,2-dioxygenase (TfdC) | Ortho cleavage of the 3,5-dichlorocatechol aromatic ring. nih.govresearchgate.net | 3. Aromatic Ring Fission |

| Chloromuconate cycloisomerase (TfdD) | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govresearchgate.net | 4. Further Degradation |

| Chlorodienelactone hydrolase (TfdE) | Converts 2-chlorodienelactone to 2-chloromaleylacetate. nih.govresearchgate.net | 4. Further Degradation |

| Chloromaleylacetate reductase (TfdF) | Converts 2-chloromaleylacetate to intermediates funneled into the TCA cycle. nih.govresearchgate.net | 4. Further Degradation |

The rate of 2,4-D biodegradation is not constant and is influenced by a variety of environmental factors.

Temperature : Lower temperatures, such as those on the Greenland Ice Sheet, can significantly slow down the metabolic rates of degrading microbes, leading to much lower mineralization rates compared to temperate environments. nih.gov

Moisture and Oxygen Availability : Soil moisture is critical for microbial activity. In aquatic systems, the presence of oxygen is a key determinant of degradation speed. Aerobic degradation is markedly faster than anaerobic degradation. youtube.comnih.gov Stratification in lakes can create anoxic bottom layers where the half-life of 2,4-D is significantly longer. youtube.com

Soil Properties : Soil organic matter and pH influence the bioavailability of 2,4-D. Sorption to organic matter can protect the herbicide from microbial attack. nih.govasm.org

Microbial Community Structure : The presence, abundance, and adaptation of specific degrading microorganisms are crucial. nih.gov Repeated applications of 2,4-D can lead to an acclimated microbial population that degrades the herbicide more rapidly, reducing the lag time before degradation begins. youtube.com The structure of the soil microbial community often experiences significant alterations following the application of 2,4-D. nih.gov

Sorption and Mobility Dynamics

Sorption processes, which include adsorption and desorption, are critical in determining the mobility, availability, and ultimate fate of 2,4-D in the soil environment. researchgate.net

The sorption of 2,4-D to soil particles is a key process influencing its potential to leach into groundwater. nih.gov The extent of adsorption and desorption varies significantly with soil properties.

Soil Organic Matter : Organic matter is a primary factor controlling 2,4-D sorption. researchgate.netscialert.net Higher organic matter content generally leads to greater adsorption. researchgate.netnih.gov However, the quality of the organic matter is also important; partially decomposed organic matter can decrease sorption. nih.gov Studies have shown that removing organic matter from soils can decrease the sorption distribution coefficient (Kd) by 26-28%. researchgate.net

Clay Content and Type : Clay content and the presence of aluminum (Al) and iron (Fe) oxides also contribute to increased sorption. nih.gov

Soil pH : Soil pH plays a significant role. As an acidic herbicide, 2,4-D is more strongly adsorbed in acidic soils (pH < 6) compared to neutral or alkaline soils. nih.govscialert.net In more acidic conditions, the herbicide is less dissociated, making it more available for sorption to soil surfaces.

Mobility : In general, 2,4-D has a low binding affinity in mineral soils and is considered to have intermediate to high mobility. wikipedia.orgnih.gov Lower sorption distribution coefficient (Kd) values suggest that 2,4-D is highly mobile, particularly in urban soils compared to agricultural soils, and is prone to leaching. nih.gov Desorption studies indicate that the binding is often weak, with a significant percentage of the adsorbed herbicide being released back into the soil solution. scialert.net For instance, in one study, total desorption from clay and clay loam soils was 28.33% and 18.31%, respectively. scialert.net

| Soil Property | Effect on 2,4-D Sorption | Effect on 2,4-D Mobility |

|---|---|---|

| High Organic Matter | Increases adsorption. researchgate.netnih.gov | Decreases mobility. |

| High Clay Content | Increases adsorption. nih.gov | Decreases mobility. |

| Acidic pH (low pH) | Increases adsorption. nih.govscialert.net | Decreases mobility. |

| Alkaline pH (high pH) | Decreases adsorption. | Increases mobility. nih.gov |

| High Sand Content | Decreases adsorption. nih.gov | Increases mobility. |

Determination of Sorption Coefficients (Koc, Kd) and their Environmental Implications

The sorption of 2,4-dichlorophenoxyacetic acid (2,4-D), the active form of its esters like this compound, to soil and sediment particles is a critical process influencing its environmental fate. This interaction is quantified by sorption coefficients, primarily the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd). These coefficients are essential for predicting the mobility and potential for leaching of the herbicide.

Generally, 2,4-D is characterized by weak sorption to soil particles. nih.gov Studies have reported a range of Freundlich distribution coefficients (a measure related to Kd) from 0.81 to 2.89 µg(1 - 1/n) g(-1) mL(1/n). nih.govresearchgate.net The organic carbon-normalized soil adsorption coefficient (Koc) provides a standardized measure of a chemical's tendency to bind to the organic fraction of soil. For 2,4-D, Koc values have been measured in various soil types, including sandy loam, sand, silty clay loam, and loam, with values of 70, 76, 59, and 117 L/kg, respectively. cdc.gov Other sources report an average Koc of 19.6 in nine different soils and an average of 109.1 in three other soils, with a range of 72.2–135.7 L/kg. cdc.gov The Agricultural Research Service (ARS) Pesticide Property Database lists Koc values for 2,4-D ranging from 20 to 79 L/kg. cdc.gov

Low sorption coefficients (both Kd and Koc) indicate that 2,4-D has a high potential for mobility in the soil. cdc.govnih.gov This suggests a greater likelihood of the compound remaining in the soil solution and being transported with water, potentially leading to contamination of surface and groundwater. brieflands.com However, the relatively rapid degradation of 2,4-D in soil can mitigate its leaching potential. cdc.gov

Table 1: Sorption Coefficients of 2,4-D in Various Soils

| Soil Type | Koc (L/kg) | Kd (L/kg) | Reference |

|---|---|---|---|

| Sandy Loam | 70 | - | cdc.gov |

| Sand | 76 | - | cdc.gov |

| Silty Clay Loam | 59 | - | cdc.gov |

| Loam | 117 | - | cdc.gov |

| Various (9 soils) | Avg. 19.6 | - | cdc.gov |

| Various (3 soils) | Avg. 109.1 (Range: 72.2-135.7) | - | cdc.gov |

| Various (ARS Database) | 20-79 | - | cdc.gov |

| Rice-producing soils (Arkansas) | - | 0.06-0.59 | nih.gov |

Factors Influencing Soil Sorption Potential (e.g., organic carbon content, soil pH)

The extent to which 2,4-D sorbs to soil is not constant but is influenced by a variety of soil properties. The most significant factors include:

Organic Carbon Content: There is a general positive correlation between soil organic carbon (OC) content and the sorption of 2,4-D. nih.govresearchgate.netnih.gov Soils with higher organic matter tend to exhibit greater sorption of the herbicide. nih.gov However, the quality and decomposition state of the organic matter also play a crucial role. Partially decomposed or undecomposed organic matter has been shown to decrease sorption and increase desorption of 2,4-D. nih.gov

Soil pH: Soil pH is a critical factor because 2,4-D is a weak acid. At pH values above its pKa, the acid form dissociates into its anionic form. This anionic form is more water-soluble and less likely to be sorbed by negatively charged soil colloids like clay and organic matter. Conversely, at lower pH, the non-ionized form predominates, which is more readily sorbed. nih.govresearchgate.netmdpi.com Alkaline pH has been shown to decrease the sorption process. nih.gov

Clay Content and Mineralogy: The clay content of soil can influence sorption, with higher clay content generally leading to increased sorption. nih.govnih.gov The type of clay mineral is also important. Additionally, iron and aluminum oxides present in the soil can contribute to the sorption of 2,4-D. nih.govresearchgate.net

Soil Texture: The proportion of sand, silt, and clay in the soil affects its physical and chemical properties, thereby influencing sorption. For instance, an increase in sand content has been associated with decreased sorption. nih.gov

Leaching Potential and Groundwater Transport of 2,4-Dichlorophenoxyacetic Acid

The leaching potential of a pesticide refers to its likelihood of moving downward through the soil profile and potentially reaching groundwater. For 2,4-D, its high water solubility and generally low soil adsorption coefficient give it a high potential to leach. researchgate.net This mobility means that under certain conditions, 2,4-D can be transported from the point of application into underlying groundwater aquifers. nih.gov

The U.S. Environmental Protection Agency (EPA) has noted that 2,4-D has a high potential to leach to groundwater. researchgate.net This is particularly true in coarse-grained sandy soils with low organic content, where sorption is minimal and water percolation is rapid. researchgate.net Consequently, 2,4-D has been frequently detected in groundwater supplies in various regions. researchgate.net

However, the actual extent of leaching is often attenuated by the compound's relatively short half-life in soil due to microbial degradation. cdc.govwikipedia.org The rapid breakdown of 2,4-D can significantly reduce the amount of the chemical available for transport to deeper soil layers and groundwater. cdc.gov Therefore, while the intrinsic properties of 2,4-D suggest a high leaching risk, its environmental persistence ultimately plays a crucial role in determining its presence in groundwater.

Uptake and Metabolism in Plant Systems

Absorption and Translocation Mechanisms in Plants

As a systemic herbicide, 2,4-D is absorbed by plants and moved to its sites of action. wikipedia.orgmt.gov The primary route of absorption is through the leaves, although some uptake can occur through the roots. wikipedia.orgnih.gov The ester forms of 2,4-D are generally more potent, in part because they can more easily penetrate the waxy cuticle of plant leaves. wikipedia.org Once absorbed, the ester is rapidly hydrolyzed within the plant to the active 2,4-D acid form. nih.gov

Following absorption, 2,4-D is translocated throughout the plant, primarily via the phloem, which is the plant's system for transporting sugars and other organic molecules from the leaves (sources) to areas of active growth and metabolism (sinks), such as the meristems. researchgate.netwikipedia.org This translocation to the meristematic tissues is crucial for its herbicidal action, as this is where it disrupts plant growth processes. wikipedia.orgmt.gov

Studies using radiolabeled 2,4-D have shown that the extent of absorption and translocation can vary between plant species and even between different lines of the same species. For example, in a study with cotton, tolerant lines showed higher uptake of [14C]2,4-D compared to a susceptible line. frontiersin.org However, the susceptible line translocated a much larger percentage of the absorbed herbicide away from the treated leaf. frontiersin.org In another study on Memora peregrina, the translocation of 2,4-D was found to be insignificant, which may explain the plant's resistance to the herbicide. nih.gov

Metabolism of 2,4-Dichlorophenoxyacetic Acid within Plant Tissues (e.g., side-chain degradation, aromatic ring hydroxylation, conjugation)

Once inside the plant, 2,4-D undergoes metabolic processes that generally lead to its detoxification. The primary metabolic pathways include:

Side-chain degradation: This involves the chemical modification or cleavage of the acetic acid side chain of the 2,4-D molecule. nih.gov

Aromatic ring hydroxylation: Hydroxyl groups (-OH) are added to the aromatic ring of the 2,4-D molecule. This is a common detoxification mechanism in plants. nih.gov In some resistant soybean callus tissues, an accumulation of hydroxylated glycosides of 2,4-D has been observed. nih.gov

Conjugation: The 2,4-D molecule or its hydroxylated metabolites can be conjugated (bound) to other molecules within the plant, such as amino acids (like aspartic acid and glutamic acid) and glucose. nih.gov These conjugation reactions typically render the herbicide inactive and more water-soluble, facilitating its sequestration within the plant cell, often in the vacuole. nih.gov While 2,4-D-aspartate and 2,4-D-glutamate are major metabolites, they may only represent a small percentage of the total 2,4-D metabolite content in some plants like Arabidopsis. nih.gov

These metabolic pathways are shared with the metabolism of natural plant auxins. nih.gov The products of these reactions are generally considered to be non-toxic catabolic products of the plant's detoxification system. nih.gov The rate and efficiency of these metabolic processes can be a key factor in a plant's tolerance or resistance to 2,4-D.

Molecular and Physiological Mechanisms of Herbicidal Action Focus on 2,4 Dichlorophenoxyacetic Acid As the Active Form

Auxin Mimicry at the Molecular Level

At the molecular level, 2,4-D mimics IAA by binding to auxin receptors. nih.govxtbg.ac.cn There are two main types of auxin receptors identified: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins located in the nucleus, and the plasma membrane-bound AUXIN BINDING PROTEIN 1 (ABP1). researchgate.netscielo.brscielo.br

When 2,4-D binds to the TIR1/AFB receptors, it promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors via the ubiquitin-proteasome system. nih.gov These Aux/IAA proteins normally inhibit the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. nih.gov The destruction of these repressors allows ARFs to activate a cascade of gene expression that, at the high and sustained levels induced by 2,4-D, leads to uncontrolled and lethal growth. scielo.brresearchgate.net

Interactions with Plant Hormone Signal Transduction Pathways

The uncontrolled activation of auxin signaling pathways by 2,4-D has profound effects on the entire plant hormone network. nih.gov One of the most significant and well-documented interactions is the overproduction of ethylene (B1197577). xtbg.ac.cn An overdose of 2,4-D activates the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. nih.gov While ethylene's role in the initial stages of growth malformation (like leaf epinasty) is debated, it is considered a major contributor to the subsequent senescence and cell death observed in sensitive plants. nih.govusda.gov

Furthermore, 2,4-D action leads to an accumulation of abscisic acid (ABA), another plant hormone. scielo.brrevistacultivar.com The combined effects of elevated ethylene and ABA contribute significantly to the generation of reactive oxygen species (ROS), which induces oxidative stress and ultimately leads to cellular damage and death. scielo.brscielo.brresearchgate.net

Cellular and Physiological Responses in Sensitive Dicotyledonous Plants

The application of 2,4-D to sensitive broadleaf plants triggers a series of distinct and catastrophic physiological responses. nih.govresearchgate.net These symptoms are the visible manifestation of the underlying molecular chaos.

Abnormal Growth: One of the earliest signs is epinasty, the downward curling and twisting of leaves and stems. revistacultivar.com This is followed by uncontrolled and unsustainable cell division and elongation, particularly in the vascular tissues. mt.govorst.eduorst.edu This leads to abnormal thickening of stems and petioles and the formation of callus tissue. revistacultivar.com

Senescence: The herbicidal action induces premature aging and senescence. nih.govxtbg.ac.cn This is characterized by the breakdown of the photosynthetic machinery, including the degradation of chlorophyll, leading to progressive chlorosis (yellowing) of the leaves. nih.gov

Systemic Effects: 2,4-D is a systemic herbicide, meaning it is absorbed, typically through the leaves, and transported throughout the plant via the phloem and xylem. mt.govrevistacultivar.com It accumulates in meristematic tissues—areas of active growth like shoot and root tips—where it exerts its most damaging effects, ultimately leading to the death of the entire plant. mt.govrevistacultivar.com

Specific Molecular Targets and Biological Pathways Disrupted by Auxinic Herbicides

The herbicidal activity of 2,4-D stems from the disruption of several critical biological pathways, initiated by its binding to specific molecular targets.

Cell Wall Plasticity: Auxins normally regulate cell elongation by promoting the loosening of the cell wall. 2,4-D causes an abnormal and sustained increase in cell wall plasticity. researchgate.netorst.edu This is achieved by inducing proton pumps (ATP synthases) in the plasma membrane, which acidify the apoplast (the space outside the cell membrane). scielo.brscielo.br This acidification activates enzymes called expansins that loosen the cell wall, leading to uncontrolled cell expansion.

Protein Production: Exposure to 2,4-D results in an abnormal increase in the biosynthesis of proteins. researchgate.netorst.edu The degradation of Aux/IAA repressors leads to the transcription of numerous genes, causing a massive and unsustainable synthesis of proteins and RNA that depletes the plant's energy reserves. revistacultivar.comresearchgate.net

Ethylene Biosynthesis: As previously mentioned, 2,4-D directly stimulates the ethylene production pathway. nih.govorst.edu It activates the gene for ACC synthase, the rate-limiting enzyme in ethylene synthesis. nih.govwikipedia.org The resulting overproduction of ethylene is a key factor in stress responses, senescence, and eventual tissue necrosis. scielo.brrevistacultivar.com

Reactive Oxygen Species (ROS) Production: The hormonal imbalance, particularly the rise in ethylene and ABA, triggers a massive accumulation of ROS. scielo.brresearchgate.net This oxidative stress damages cellular components, including membranes, leading to lipid peroxidation, loss of membrane integrity, and programmed cell death. researchgate.netresearchgate.net

Comparative Studies of Auxin Action in Susceptible versus Tolerant Plant Species

The selectivity of 2,4-D, which effectively kills broadleaf weeds while leaving grasses unharmed, is a cornerstone of its agricultural use. nih.govxtbg.ac.cn This difference in susceptibility is attributed to several factors, primarily related to non-target-site resistance (NTSR) mechanisms.

Metabolism: Tolerant species, including monocots like maize and wheat, can metabolize 2,4-D much more rapidly than susceptible species. researchgate.netnih.govcambridge.org The primary detoxification pathways involve hydroxylation of the aromatic ring followed by conjugation with glucose or amino acids, rendering the herbicide inactive. nih.gov In susceptible plants, 2,4-D persists for long periods, allowing it to exert its lethal effects. nih.gov

Translocation: Differences in herbicide movement within the plant can also contribute to tolerance. In some resistant weed biotypes, a reduced translocation of 2,4-D from the treated leaf to other parts of the plant has been observed, limiting its ability to reach the sensitive meristematic tissues. mdpi.comfrontiersin.org However, this mechanism is not universal across all resistant species. mdpi.comfrontiersin.org

Receptor Sensitivity: While less common, alterations in the auxin receptors themselves (target-site resistance) can confer resistance. Mutations in the TIR1/AFB receptors or associated proteins could potentially reduce the binding affinity of 2,4-D, thereby diminishing its effect. researchgate.netnih.gov

Analytical Methodologies for Environmental Monitoring and Research

Advanced Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis. The choice of technique depends on the specific characteristics of the sample matrix (soil, water, or plant tissue), the physicochemical properties of the target analytes, and the sensitivity requirements of the analytical instrument. Given that esters of 2,4-D, such as the octyl ester, are expected to degrade to the acid form in the environment and can be intentionally hydrolyzed to the acid during analysis for a total residue measurement, many methods focus on extracting the more polar and persistent 2,4-D acid. researchgate.nettdl.org

Extraction Procedures for Octyl (2,4-dichlorophenoxy)acetate and its Degradates from Soil, Water, and Plant Samples

Soil: The extraction of 2,4-D and its esters from soil matrices often involves an initial hydrolysis step to convert any ester forms to the parent acid. A common procedure involves refluxing the soil sample with an acidic or alkaline solution. epa.gov For instance, a total residue procedure for soybeans involves refluxing the sample with sulfuric acid. epa.gov Following hydrolysis, liquid-liquid extraction (LLE) or pressurized liquid extraction can be employed. A typical LLE method for soil involves adjusting the pH of the sample to be acidic (pH < 3) to ensure the 2,4-D is in its non-ionized form, making it more soluble in organic solvents like diethyl ether, ethyl acetate (B1210297), or a mixture of hexane (B92381) and diethyl ether. researchgate.netepa.gov For instance, a method for determining nine phenoxy acid herbicides in soil used an extraction with a sodium hydroxide (B78521) solution, followed by acidification and partitioning into an organic solvent. researchgate.net Another approach involves mixing the soil with a drying agent like sodium sulfate (B86663) and then extracting with an organic solvent.

Water: For aqueous samples, the primary goal is to transfer the analyte from the large volume of water into a small volume of organic solvent. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. nih.govthermofisher.com The water sample is first acidified to a pH of around 2-3 to protonate the acidic degradate (2,4-D), which is then passed through an SPE cartridge packed with a sorbent like C18 or a polymeric material. nih.govepa.gov The analyte is retained on the sorbent while the water passes through. The analyte is then eluted from the cartridge with a small volume of an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govepa.gov Liquid-liquid extraction is also an option, where the acidified water sample is shaken with an immiscible organic solvent like diethyl ether or methylene (B1212753) chloride. epa.gov

Plant Samples: Analysis in plant matrices can be challenging due to the presence of pigments, lipids, and other complex co-extractives. A common approach involves homogenization of the plant tissue (e.g., ground straw, milled soybeans) followed by extraction with a solvent system. epa.gov Often, an initial hydrolysis step with sodium hydroxide is performed to convert all forms of 2,4-D, including the octyl ester, into the salt form prior to extraction. tdl.org The extraction can be performed with acidified acetonitrile. tdl.org For a total residue analysis in soybeans, a method involves blending the ground sample with ethanol, sulfuric acid, and chloroform. epa.gov The subsequent steps involve partitioning and clean-up to remove interfering substances.

Derivatization Strategies for Chromatographic Analysis of Acidic Compounds

For analysis by gas chromatography (GC), the acidic and polar nature of 2,4-D results in poor chromatographic peak shape and thermal instability. Therefore, a derivatization step is essential to convert the acid into a more volatile and thermally stable ester derivative. nih.govnih.gov

Common derivatization reagents include:

Diazomethane (B1218177): This reagent reacts with the carboxylic acid group of 2,4-D to form its methyl ester. epa.govresearchgate.net While effective, diazomethane is toxic and explosive, requiring special handling precautions. epa.govnih.gov

Boron Trichloride (BCl3)/Alcohol: A safer alternative involves using reagents like BCl3 in 2-chloroethanol (B45725) to form the 2-chloroethyl ester. nih.gov This derivative has a longer retention time and can provide a better signal-to-noise ratio in GC with electron capture detection (GC-ECD). nih.gov

Silylating Agents: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create silyl (B83357) esters, which are suitable for GC analysis. researchgate.net

Microwave-Assisted Derivatization: To accelerate the reaction, microwave-assisted extraction and derivatization can be performed simultaneously. For example, using sulfuric acid and methanol under microwave radiation can efficiently produce methyl esters in a shorter time frame. nih.gov

It is important to note that derivatization is typically not required for analysis by liquid chromatography, which can handle acidic compounds directly. tdl.org

Clean-up and Concentration Methods (e.g., Solid Phase Extraction, Salting-out Assisted Liquid-Liquid Extraction)

Following initial extraction, a clean-up step is almost always necessary to remove co-extracted matrix components that could interfere with the analysis. Concentration is also performed to achieve the low detection limits required for environmental monitoring.

Solid Phase Extraction (SPE): SPE is a powerful and widely used technique for both clean-up and concentration. nih.govepa.govnih.gov After the initial extraction, the extract can be passed through an SPE cartridge containing a specific sorbent. For cleaning up phenoxy acid herbicides, sorbents like Florisil or aminopropyl (NH2) are often used. epa.govresearchgate.net For example, after methylation, an extract can be passed through a Florisil column to remove interferences before GC analysis. epa.gov The choice of sorbent and elution solvents allows for selective isolation of the target analytes.

Salting-out Assisted Liquid-Liquid Extraction (SALLE): This technique is a modification of liquid-liquid extraction and is often used in conjunction with acetonitrile extraction, a method popularized by the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. After extracting the sample (e.g., corn, milk, eggs) with acetonitrile, a high concentration of salts (like magnesium sulfate and sodium chloride) is added to the aqueous-acetonitrile mixture. tdl.orgresearchgate.net This addition decreases the miscibility of acetonitrile in water, forcing a phase separation and partitioning the analytes of interest into the acetonitrile layer, leaving many polar interferences in the aqueous layer. tdl.orgresearchgate.net

Table 1: Overview of Sample Preparation Techniques

| Matrix | Extraction Method | Clean-up/Concentration | Key Parameters/Solvents | Reference |

|---|---|---|---|---|

| Soil | Alkaline/Acid Hydrolysis followed by LLE | SPE (Florisil, NH2) | Solvents: Diethyl ether, Hexane; pH adjustment to <3 | epa.govresearchgate.net |

| Water | Solid Phase Extraction (SPE) | SPE serves as both extraction and concentration | Sorbents: C18, Polymeric (Oasis HLB); Eluents: Methanol, Acetonitrile | nih.govthermofisher.com |

| Plant | Alkaline Hydrolysis, Acetonitrile Extraction (QuEChERS-like) | SALLE, SPE | Solvents: Acetonitrile; Salting-out agents: MgSO4, NaCl | tdl.orgubbcluj.ro |

High-Resolution Chromatographic and Spectrometric Techniques

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound and its degradates.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV-Vis)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of 2,4-D, as it can directly analyze the polar, acidic compound without the need for derivatization. researchgate.netnih.gov

Separation: The separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netnih.gov

Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component, often buffered or acidified with formic acid or ammonium (B1175870) acetate to control the ionization state of the 2,4-D and ensure good peak shape. nih.govhelixchrom.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate the analyte from matrix interferences. nih.gov

Detection: The most common detection mode is UV-Vis spectrophotometry. researchgate.netukim.mk The aromatic ring structure of 2,4-D allows for strong absorbance in the ultraviolet region, with detection wavelengths typically set around 230 nm or 280 nm. researchgate.netnih.govukim.mk Diode-Array Detection (DAD) can provide spectral information, enhancing the confidence in peak identification. ukim.mk

While HPLC-UV is a reliable and cost-effective method, its sensitivity and selectivity can be limited in highly complex matrices or when very low detection limits are required. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantitation

For the highest levels of sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. tdl.orgresearchgate.net This method offers significant advantages, particularly for complex matrices and trace-level detection. tdl.org

Ionization: The analysis is typically performed using an electrospray ionization (ESI) source, operated in the negative ion mode, which is ideal for acidic compounds like 2,4-D. In the source, 2,4-D loses a proton to form the [M-H]⁻ ion. tdl.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS): The power of LC-MS/MS lies in its use of Multiple Reaction Monitoring (MRM). The precursor ion (e.g., m/z 219 for 2,4-D) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions (e.g., m/z 161 and m/z 125) are monitored in the third quadrupole. ubbcluj.roresearchgate.net This process is highly specific, as it requires the analyte to have the correct precursor ion, produce the correct product ions, and have the correct chromatographic retention time, virtually eliminating matrix interferences. tdl.org

Applications: LC-MS/MS methods have been developed and validated for the determination of 2,4-D in a wide variety of environmental and food matrices, including soil, water, corn, soybeans, milk, and eggs, achieving low limits of quantification (LOQ), often in the parts-per-billion (ng/g) range. tdl.orgresearchgate.netresearchgate.netresearchgate.net

Table 2: Instrumental Analysis Parameters

| Technique | Column | Mobile Phase Example | Detection/Ionization | Key Parameters | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Reversed-Phase C18 | Acetonitrile / Water with 0.1% Formic Acid | UV-Vis | Wavelength: ~230 nm | researchgate.netnih.gov |

| LC-MS/MS | Reversed-Phase C18 or Mixed-Mode | Acetonitrile / Water with Ammonium Formate | ESI (Negative Mode) | MRM Transitions (e.g., 219 → 161, 219 → 125) | tdl.orgubbcluj.roresearchgate.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) or Electron Capture Detection (ECD)

The analysis of this compound and related phenoxy acid herbicides in environmental samples is frequently accomplished using gas chromatography (GC). Due to its volatility, the octyl ester of 2,4-D is well-suited for GC analysis without the need for the derivatization that its parent acid form requires. nih.gov For sensitive and selective measurement, GC is typically coupled with either a mass spectrometer (MS) or an electron capture detector (ECD). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful and definitive analytical technique for the identification and quantification of this compound. The gas chromatograph separates the compound from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the analytical column. epa.gov Following separation, the compound enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for the compound. nih.govepa.gov

For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only monitors for specific, pre-determined ions characteristic of the target analyte. For instance, in the analysis of related 2,4-D compounds like 2,4-dichloroanisole (B165449) (2,4-DCA), ions at m/z 176 (for quantification) and m/z 178 and 161 (for confirmation) are monitored. epa.gov This targeted approach minimizes background interference and improves detection limits. The use of high-resolution mass spectrometry can further confirm the identity of the analyte, providing a high degree of confidence in the results. capes.gov.br Analytical methods often employ a capillary column, such as a Durabond-5MS, with helium as the carrier gas and a splitless injection mode to maximize the transfer of the analyte to the column. epa.gov

Gas Chromatography with Electron Capture Detection (GC-ECD):

The Electron Capture Detector is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated pesticides like this compound. nih.gov The detector contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize a carrier gas and create a steady electrical current. When an electronegative compound like a chlorinated herbicide passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. This drop in current is proportional to the amount of the compound present.

GC-ECD is known for its exceptional sensitivity, often allowing for lower detection limits than GC-MS in full-scan mode. nih.gov However, the ECD is less selective than a mass spectrometer. While it responds strongly to halogenated compounds, it does not provide structural information, and multiple compounds with similar retention times can co-elute, leading to potential interferences and misidentification. nih.gov Therefore, while GC-ECD is excellent for screening and quantifying low levels of known contaminants, confirmation of the analyte's identity using a more selective technique like GC-MS is often necessary to ensure the validity of the results. nih.gov

Method Validation and Performance Characterization in Diverse Matrices (e.g., linearity, accuracy, precision, limits of detection and quantitation)

To ensure that analytical methods for this compound are reliable and fit for purpose, they must undergo a thorough validation process. This process characterizes the method's performance in the specific matrices being tested (e.g., water, soil, oil). Key performance parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). While specific validation data for this compound is not widely published, data from closely related compounds like 2,4-D esters and metabolites in various matrices provide a clear indication of the performance characteristics that can be expected.

Linearity: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is generated by analyzing standards at several concentrations. The linearity is typically expressed by the coefficient of determination (R²), with a value of ≥0.99 considered acceptable. For example, in a method for the 2-ethylhexyl (2-EH) ester of 2,4-D in soil, linearity was demonstrated to be acceptable. epa.gov Similarly, a method for residual 2,4-D in palm oil using LC-MS/MS showed good linearity with an average R² of more than 0.99. researchgate.net

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies, where a sample of a known blank matrix is fortified (spiked) with a known amount of the analyte and analyzed. The percentage of the analyte recovered is then calculated. Regulatory guidelines often consider mean recoveries between 70% and 120% to be acceptable. epa.gov In a validation study for 2,4-D metabolites in water, mean recoveries at various fortification levels were generally within this range. epa.gov

Precision: Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with a value of ≤20% being a common acceptance criterion. epa.gov The precision of a method can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). A method for 2,4-D in palm oil reported repeatability with an RSD of 5% to 10% and intermediate precision with an RSD of less than 11%. researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. tbzmed.ac.ir The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. tbzmed.ac.ir For a GC/MS method analyzing 2,4-D metabolites in water, the LOQ was established at 0.10 µg/L, with the LOD at 0.03 µg/L. epa.gov In another study for 2,4-D esters in soil, the LOQ was 0.01 mg/kg, with calculated LODs in the range of 0.000338-0.000441 mg/kg. epa.gov

The following tables summarize method performance data from validation studies of compounds structurally related to this compound.

Table 1: Example Method Performance for 2,4-D Metabolite (2,4-DCA) in Water by GC/MS

Data derived from a validation study on 2,4-dichloroanisole (2,4-DCA), a metabolite of 2,4-D. epa.gov

Table 2: Example Method Performance for 2,4-D 2-Ethylhexyl Ester in Soil by LC-MS/MS

Data derived from a validation study on the 2-ethylhexyl ester of 2,4-D. epa.gov

Environmental Distribution and Biological System Response Studies

Environmental Levels and Distribution of 2,4-Dichlorophenoxyacetic Acid and its Esters in Aquatic and Terrestrial Ecosystems

The environmental distribution of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its ester formulations, such as octyl (2,4-dichlorophenoxy)acetate, is influenced by a variety of factors including the formulation's chemical properties, application methods, and environmental conditions. Once applied, ester and amine forms of 2,4-D are generally expected to degrade rapidly to the acid form. orst.edu

Aquatic Ecosystems: 2,4-D can enter aquatic systems through spray drift during aerial application, surface runoff, and erosion from treated soils. cdc.gov It can also be directly applied to water bodies to control aquatic weeds. cdc.gov The persistence of 2,4-D in water is variable. The half-life of the 2-ethylhexyl ester (EHE) of 2,4-D is pH-dependent, increasing from 9 hours at pH 8 to over a year at a more acidic pH of 5. orst.edu In natural waters, following the application of its dimethylamine (B145610) (DMA) salt, the half-life of 2,4-D has been observed to range from 1.1 to 20 days. fao.org Under aerobic conditions in aqueous solutions, the half-life is approximately 4.5 days, while under anaerobic conditions, it can extend to 312 days. fao.org Monitoring studies have frequently detected 2,4-D in rivers and streams. researchgate.net For instance, in over 4,300 surface water samples from the National Water-Quality Assessment (NAWQA) program, maximum concentrations of 2,4-D ranged from 0.003 to 15 µg/L. nih.gov More than half of the surface water samples from the Great Lakes between 1994 and 2000 had detectable levels of 2,4-D, with the highest concentration measured at 0.08 µg/L. nih.gov

Terrestrial Ecosystems:

Soil: In soil, 2,4-D amine salts and esters are generally not persistent. orst.edu The half-life for the acid, diethylamine (B46881) salt, and ester forms is estimated to be around 10 days. orst.edu For the EHE form, the soil half-life ranges from 1 to 14 days, with a median of 2.9 days. orst.edu In aerobic mineral soils, a half-life of 6.2 days has been estimated. orst.edu The behavior of 2,4-D in soil is significantly influenced by organic matter content and pH, with stronger adsorption in soils with higher organic matter and lower pH. fao.org Rapid biodegradation in soil typically prevents significant downward movement. fao.org Runoff from treated soil is estimated to be between 0.01% and 1% of the applied amount. fao.org

Air: 2,4-D can exist in the atmosphere in both vapor and particulate phases. cdc.gov The vapor-phase is degraded by hydroxyl radicals with an estimated half-life of about 19 hours. cdc.gov Particulate-phase 2,4-D is removed by wet and dry deposition. cdc.gov While atmospheric levels are generally low, detectable amounts can be present in agricultural areas after application. cdc.gov Studies have also detected 2,4-D in indoor air and on various surfaces within homes following lawn applications, indicating that it can be transported indoors by applicators or pets. beyondpesticides.org

Environmental Half-life of 2,4-D Formulations

| Environment | Formulation | Half-life | Conditions |

|---|---|---|---|

| Water (Hydrolysis) | Butoxy Ester | 9 hours - >1 year | pH dependent (pH 8 vs. pH 5) orst.edu |

| Water (Natural) | Dimethylamine Salt | 1.1 - 20 days | - fao.org |

| Water (Aqueous Solution) | 2,4-D Acid | 4.5 days | Aerobic fao.org |

| Water (Aqueous Solution) | 2,4-D Acid | 312 days | Anaerobic fao.org |

| Soil | Acid, Diethylamine Salt, Ester | ~10 days | - orst.edu |

| Soil | Ethylhexyl Ester (EHE) | 1 - 14 days (median 2.9) | - orst.edu |

| Soil (Aerobic Mineral) | - | 6.2 days | - orst.edu |

| Atmosphere (Vapor) | 2,4-D | ~19 hours | Degradation by hydroxyl radicals cdc.gov |

Dynamics of this compound and 2,4-Dichlorophenoxyacetic Acid in Non-Target Plant Systems

The dynamics of 2,4-D and its esters in non-target plants, including absorption, translocation, and metabolism, are critical to understanding their environmental presence. Ester formulations, being more lipophilic, are readily absorbed through the foliage, while salt formulations are more easily absorbed through the roots. juniperpublishers.com

Absorption: The absorption of 2,4-D into plants is influenced by the formulation and environmental factors. juniperpublishers.comcanada.ca Ester formulations like this compound generally penetrate the plant cuticle more rapidly due to their higher lipid solubility. juniperpublishers.com In some cases, the addition of adjuvants can significantly increase the uptake of 2,4-D. core.ac.uk For example, in a study on Enlist™ soybeans, the uptake of 2,4-D was greater with an ester formulation compared to the choline (B1196258) salt, although the adjuvant in the premixed product led to the fastest uptake. core.ac.uk Temperature and humidity also play a role, with higher levels of both generally leading to greater uptake. core.ac.uk

Translocation: Once absorbed, 2,4-D is translocated throughout the plant, primarily via the phloem. researchgate.net However, the extent of translocation can vary significantly between plant species and even between biotypes of the same species. For instance, in a study on Memora peregrina, the translocation of radioactively labeled 2,4-D was found to be insignificant, which may explain the herbicide's lack of efficacy on this particular species. nih.gov In contrast, a study on cotton (Gossypium hirsutum) showed that in the susceptible line TM-1, 77% of the absorbed herbicide was translocated out of the treated leaf, whereas in tolerant lines, only 2-5% was translocated. frontiersin.org Reduced translocation has been identified as a resistance mechanism in some weed biotypes. frontiersin.orgoup.com Environmental stress, such as drought, can also reduce the translocation of 2,4-D. core.ac.uk

Metabolism: Plants metabolize 2,4-D through several pathways, which can differ between monocotyledonous and dicotyledonous species. frontiersin.orgresearchgate.net A primary detoxification route involves the hydrolysis of esters to the active 2,4-D acid. frontiersin.org This is often followed by conjugation with sugars, amino acids, or other cellular components. researchgate.net In dicots, direct conjugation of 2,4-D is common, while in monocots, metabolites from earlier reactions are further conjugated. researchgate.net Another significant metabolic pathway is ring hydroxylation, often mediated by cytochrome P450 monooxygenases. frontiersin.orgresearchgate.net The rate and nature of metabolism can determine a plant's tolerance to 2,4-D. For example, in resistant poppy populations, enhanced metabolism leading to hydroxylated metabolites was observed, which were not detected in susceptible plants. frontiersin.org

Translocation of 14C-2,4-D in Different Plant Species

| Plant Species | Genotype/Biotype | % Translocated from Treated Leaf | Reference |

|---|---|---|---|